molecular formula C5H4BrF3O2 B1522074 2-Bromo-3-(trifluoromethyl)-2-butenoic acid CAS No. 885276-60-8

2-Bromo-3-(trifluoromethyl)-2-butenoic acid

Cat. No.: B1522074
CAS No.: 885276-60-8
M. Wt: 232.98 g/mol
InChI Key: QOSBCILIDDOEPN-UHFFFAOYSA-N
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Description

2-Bromo-3-(trifluoromethyl)-2-butenoic acid is an organic compound characterized by the presence of bromine, fluorine, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(trifluoromethyl)-2-butenoic acid typically involves the bromination of a precursor compound followed by the introduction of trifluoromethyl groups. One common method involves the use of bromine and trifluoromethylating agents under controlled conditions to achieve the desired product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(trifluoromethyl)-2-butenoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to alcohols.

    Addition Reactions: The double bond in the compound can participate in addition reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of brominated derivatives, while oxidation and reduction reactions can produce carboxylates and alcohols, respectively.

Scientific Research Applications

2-Bromo-3-(trifluoromethyl)-2-butenoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(trifluoromethyl)-2-butenoic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-(trifluoromethyl)-2-butenoic acid: shares similarities with other halogenated and trifluoromethylated compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of bromine and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties make it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-bromo-4,4,4-trifluoro-3-methylbut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrF3O2/c1-2(5(7,8)9)3(6)4(10)11/h1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSBCILIDDOEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)O)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694194
Record name 2-Bromo-4,4,4-trifluoro-3-methylbut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-60-8
Record name 2-Bromo-4,4,4-trifluoro-3-methylbut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-3-(trifluoromethyl)-2-butenoic acid
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2-Bromo-3-(trifluoromethyl)-2-butenoic acid
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2-Bromo-3-(trifluoromethyl)-2-butenoic acid
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Reactant of Route 6
2-Bromo-3-(trifluoromethyl)-2-butenoic acid

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